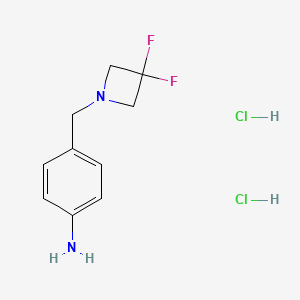
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride is a chemical compound with the molecular formula C10H13F2N2·2HCl It is known for its unique structure, which includes a difluoroazetidine ring attached to a benzene ring via a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 3,3-difluoroalkylamine.
Attachment of the Benzene Ring: The azetidine ring is then attached to a benzene ring via a methyl group through a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques.
化学反应分析
Types of Reactions
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学研究应用
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study biological processes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The difluoroazetidine ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
- 3-Fluoro-4-(3,3-difluoroazetidin-1-yl)benzaldehyde
- 4-((3,3-Difluoroazetidin-1-yl)methyl)aniline
- 4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline
Uniqueness
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride is unique due to its specific structure, which includes a difluoroazetidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in scientific research.
属性
分子式 |
C10H14Cl2F2N2 |
|---|---|
分子量 |
271.13 g/mol |
IUPAC 名称 |
4-[(3,3-difluoroazetidin-1-yl)methyl]aniline;dihydrochloride |
InChI |
InChI=1S/C10H12F2N2.2ClH/c11-10(12)6-14(7-10)5-8-1-3-9(13)4-2-8;;/h1-4H,5-7,13H2;2*1H |
InChI 键 |
WZVZYVFYDXQFGC-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1CC2=CC=C(C=C2)N)(F)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


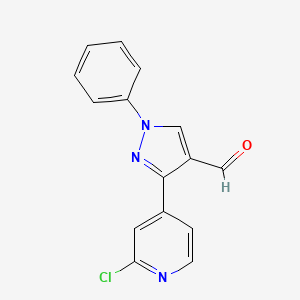
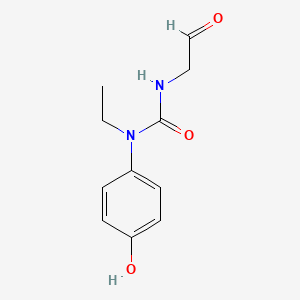
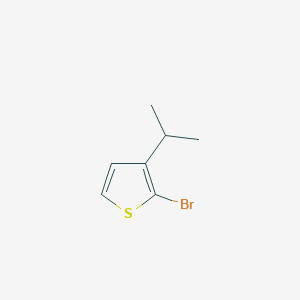
![4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761864.png)



![7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11761891.png)
![3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761904.png)
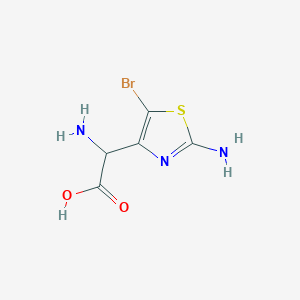
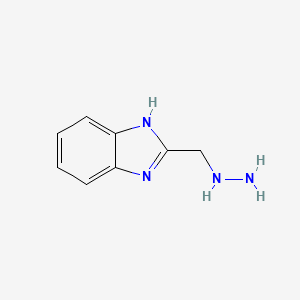
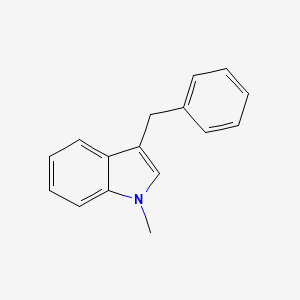
![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)
![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
